Cas no 316810-83-0 (3,5-Dichloro-7-nitro-1H-indazole)

3,5-Dichloro-7-nitro-1H-indazole is a halogenated nitro-indazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring dichloro and nitro substituents, enhances reactivity and makes it a valuable intermediate in the synthesis of heterocyclic compounds. The compound exhibits strong electrophilic properties, facilitating nucleophilic substitution reactions, which are critical in developing bioactive molecules. Its stability under standard conditions ensures consistent performance in synthetic applications. Researchers value this compound for its role in constructing indazole-based scaffolds, which are prevalent in drug discovery for their potential therapeutic effects. High purity grades are available to meet stringent research requirements.
3,5-Dichloro-7-nitro-1H-indazole structure
316810-83-0 structure
Product name:3,5-Dichloro-7-nitro-1H-indazole
CAS No:316810-83-0
MF:C7H3Cl2N3O2
MW:232.023618936539
CID:301175
PubChem ID:24729271

3,5-Dichloro-7-nitro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-7-nitro-1H-indazole
    • 1H-Indazole,3,5-dichloro-7-nitro-
    • 3,5-Dichloro-7-nitro (1H)indazole
    • 3,5-dichloro-7-nitroindazole
    • AG-F-05718
    • AK139870
    • CTK4G7568
    • C7H3Cl2N3O2
    • 316810-83-0
    • DTXSID30646677
    • AKOS022172017
    • FT-0731930
    • 3,5-dichloro-7-nitro-2H-indazole
    • 3,5-Dichloro-7-nitro(1H)indazole
    • MFCD09027008
    • SY383183
    • DB-068501
    • G82361
    • Inchi: InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11)
    • InChI Key: NELXRSVXPWIVOY-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C2=C1C(=NN2)Cl)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 230.96039
  • Monoisotopic Mass: 230.9602317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 74.5Ų

Experimental Properties

  • PSA: 71.82

3,5-Dichloro-7-nitro-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM149886-1g
3,5-dichloro-7-nitro-1H-indazole
316810-83-0 95%
1g
$*** 2023-03-31
Chemenu
CM149886-1g
3,5-dichloro-7-nitro-1H-indazole
316810-83-0 95%
1g
$830 2021-08-05
Alichem
A269001515-1g
3,5-Dichloro-7-nitro-1H-indazole
316810-83-0 95%
1g
$699.72 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676694-1g
3,5-Dichloro-7-nitro-2H-indazole
316810-83-0 98%
1g
¥8282.00 2024-08-02
TRC
D487723-2mg
3,5-Dichloro-7-nitro-1H-indazole
316810-83-0
2mg
$ 65.00 2022-06-05
TRC
D487723-10mg
3,5-Dichloro-7-nitro-1H-indazole
316810-83-0
10mg
$ 160.00 2022-06-05
TRC
D487723-1mg
3,5-Dichloro-7-nitro-1H-indazole
316810-83-0
1mg
$ 50.00 2022-06-05

Additional information on 3,5-Dichloro-7-nitro-1H-indazole

Comprehensive Overview of 3,5-Dichloro-7-nitro-1H-indazole (CAS No. 316810-83-0): Properties, Applications, and Research Insights

3,5-Dichloro-7-nitro-1H-indazole (CAS No. 316810-83-0) is a heterocyclic organic compound belonging to the indazole family, characterized by its unique molecular structure featuring two chlorine atoms and a nitro group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its CAS number 316810-83-0 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts.

In recent years, the demand for nitro-substituted indazoles like 3,5-Dichloro-7-nitro-1H-indazole has surged, driven by their utility in drug discovery. Researchers are particularly interested in its role as a precursor for kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound’s electrophilic properties, enhanced by the nitro group, make it a versatile intermediate in nucleophilic substitution reactions, a topic frequently searched in synthetic chemistry forums.

From a structural perspective, the presence of chlorine atoms at positions 3 and 5 contributes to the compound’s lipophilicity, a property critical for membrane permeability in drug design. This aligns with trending searches on "QSAR studies of halogenated compounds" and "optimizing drug bioavailability." Additionally, the 7-nitro-1H-indazole scaffold has been explored in materials science, particularly in the development of fluorescent probes, addressing the growing interest in "smart materials for diagnostics."

Environmental and safety profiles of 316810-83-0 are also frequently queried. While the compound is not classified as hazardous under standard guidelines, proper handling protocols are emphasized in SDS documentation. This reflects broader user concerns about "green chemistry" and "sustainable synthesis," which dominate academic and industrial discourse. Analytical techniques such as HPLC and NMR are routinely employed to verify the purity of 3,5-Dichloro-7-nitro-1H-indazole, ensuring compliance with Good Manufacturing Practices (GMP).

Market trends indicate rising procurement of CAS 316810-83-0 by contract research organizations (CROs) and academic labs, fueled by its applicability in high-throughput screening. Searches for "bulk suppliers of indazole derivatives" and "custom synthesis services" underscore its commercial relevance. Furthermore, patent filings highlighting its use in cancer therapeutics and neuroprotective agents have amplified its visibility in intellectual property databases.

In conclusion, 3,5-Dichloro-7-nitro-1H-indazole exemplifies the intersection of chemical innovation and practical utility. Its multifaceted roles—from drug development to advanced materials—resonate with current scientific priorities, making it a compound of enduring interest. For researchers and industry professionals, understanding its properties and applications is essential to leveraging its full potential in cutting-edge projects.

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